4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran
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Overview
Description
4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound features a benzofuran core with methoxy groups at positions 4 and 6, and a trifluoromethylphenyl group at position 3, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethoxybenzofuran and 4-(trifluoromethyl)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the 4,6-dimethoxybenzofuran with the 4-(trifluoromethyl)phenylboronic acid.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction using larger quantities of starting materials and optimizing reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group attached to a benzylamine moiety.
3,4-Dimethoxy-2-(trifluoromethyl)pyridine: Features a pyridine ring with methoxy and trifluoromethyl substituents.
Uniqueness
4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The combination of methoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
922140-79-2 |
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Molecular Formula |
C17H13F3O3 |
Molecular Weight |
322.28 g/mol |
IUPAC Name |
4,6-dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran |
InChI |
InChI=1S/C17H13F3O3/c1-21-12-7-14(22-2)16-13(9-23-15(16)8-12)10-3-5-11(6-4-10)17(18,19)20/h3-9H,1-2H3 |
InChI Key |
REGKWURLTVHOME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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